Molecular structure of 2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride
Molecular structure of 2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride
An In-Depth Technical Guide to the Molecular Structure of 2-Bromo-6-(piperidin-4-yl)pyridine Hydrochloride
Abstract
This technical guide provides a comprehensive examination of the molecular structure of 2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride (CAS No: 1951440-10-0). As a heterocyclic building block, this compound incorporates both a substituted pyridine and a piperidine moiety, scaffolds of significant interest in medicinal chemistry and drug development.[1][2] A thorough understanding of its three-dimensional structure, conformation, and physicochemical properties is paramount for its effective utilization in the synthesis of novel therapeutic agents. This document details the key analytical methodologies employed for its structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and discusses the definitive solid-state analysis provided by X-ray crystallography. The guide also covers a representative synthetic pathway, key molecular features, and essential safety protocols, offering a holistic view for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride is a salt, typically presenting as a solid at room temperature. The molecule is composed of a pyridine ring substituted at the 2-position with a bromine atom and at the 6-position with a piperidin-4-yl group. The hydrochloride salt form indicates that the basic nitrogen of the piperidine ring is protonated.
| Property | Value | Source |
| CAS Number | 1951440-10-0 | [3] |
| Molecular Formula | C₁₀H₁₄BrClN₂ | [4] |
| Molecular Weight | 277.59 g/mol | [5] |
| Canonical SMILES | C1CNCCC1C2=NC(=CC=C2)Br.Cl | [N/A] |
| InChI Key | JCKGUHHQVVKHBY-UHFFFAOYSA-N | [6] |
| Appearance | Solid (predicted) | [N/A] |
| Solubility | Soluble in water, methanol, DMSO | [7][8] |
Synthesis and Purification Overview
The synthesis of 2-Bromo-6-(piperidin-4-yl)pyridine and its subsequent conversion to the hydrochloride salt involves established organometallic and acid-base chemistry. A common and effective strategy involves a selective cross-coupling reaction. The bromine atom at the 2-position is retained for subsequent functionalization, making this a valuable synthetic intermediate.[9]
A plausible synthetic pathway begins with 2,6-dibromopyridine. One of the bromine atoms is selectively displaced by a protected piperidine derivative, often using a copper- or palladium-catalyzed cross-coupling reaction.[9][10] The protecting group (e.g., a Boc group) is then removed under acidic conditions, which concurrently forms the hydrochloride salt.
Caption: Plausible synthetic workflow for the target compound.
The crude product is typically purified via recrystallization or column chromatography to achieve high purity suitable for analytical characterization and further synthetic applications.[9]
Comprehensive Structural Elucidation
Determining the precise molecular structure of 2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride requires a combination of modern analytical techniques. Each method provides complementary information, leading to an unambiguous assignment of the compound's constitution and conformation.
Caption: Integrated workflow for molecular structure determination.
Spectroscopic Methods
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution. For 2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride, both ¹H and ¹³C NMR spectra provide critical data.
¹H NMR Spectroscopy: The proton NMR spectrum can be divided into two main regions: the aromatic region for the pyridine protons and the aliphatic region for the piperidine protons.
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Aromatic Protons (Pyridine Ring): The pyridine ring exhibits a characteristic splitting pattern. Due to the electronegative nitrogen and bromine atoms, the protons on the pyridine ring are shifted downfield. We expect to see three distinct signals, likely a triplet and two doublets, in the δ 7.0-8.0 ppm range.[11]
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Aliphatic Protons (Piperidine Ring): The piperidine ring protons will appear in the upfield region (δ 1.5-3.5 ppm). The proton at the C4 position, which is attached to the pyridine ring, will be a multiplet. The protons on C2, C3, C5, and C6 will show complex splitting patterns, often appearing as broad multiplets due to axial and equatorial environments.
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N-H Protons: The protonation of the piperidine nitrogen to form the hydrochloride salt results in two N-H protons (NH₂⁺). These protons are typically broad and may appear further downfield (δ ~8.0-9.0 ppm), with their chemical shift being highly dependent on the solvent and concentration. The formation of the hydrochloride salt causes a general downfield shift of all ring protons compared to the free base, an effect attributed to the positive charge on the nitrogen atom.[12]
¹³C NMR Spectroscopy: The carbon spectrum corroborates the structure by showing the number of unique carbon environments.
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Pyridine Carbons: Five signals are expected in the aromatic region (δ 110-160 ppm). The carbon atom bearing the bromine (C2) will be significantly shifted.[13]
-
Piperidine Carbons: Three distinct signals are expected in the aliphatic region (δ 25-55 ppm) for the C2/C6, C3/C5, and C4 carbons of the piperidine ring.
| Proton / Carbon | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Pyridine H3, H5 | ~7.2 - 7.6 | ~120 - 140 |
| Pyridine H4 | ~7.6 - 8.0 | ~140 - 150 |
| Piperidine CH (C4) | ~3.0 - 3.5 | ~40 - 45 |
| Piperidine CH₂ (C2, C6) | ~3.1 - 3.6 (eq), ~2.8 - 3.2 (ax) | ~45 - 50 |
| Piperidine CH₂ (C3, C5) | ~2.0 - 2.3 (eq), ~1.8 - 2.1 (ax) | ~30 - 35 |
| Piperidine NH₂⁺ | ~8.0 - 9.0 (broad) | N/A |
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of 2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. DMSO-d₆ is often preferred for hydrochloride salts as it allows for the observation of exchangeable NH protons.
-
Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.
-
Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient.
Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the molecule.
-
Molecular Ion Peak: In high-resolution mass spectrometry (HRMS), the instrument can provide a highly accurate mass measurement of the molecular ion. For this compound, analysis would be performed on the free base cation [C₁₀H₁₃BrN₂]⁺, which is formed by the loss of HCl.
-
Isotopic Pattern: A key confirmatory feature in the mass spectrum is the isotopic signature of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic "doublet" of peaks (M⁺ and M+2) of nearly equal intensity for any fragment containing a bromine atom.[14] Chlorine has isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio. The full molecule's isotopic pattern will be a complex combination of these, which can be precisely predicted and matched to experimental data to confirm the elemental formula.[15]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Chromatography: Inject a small volume (1-5 µL) onto a reverse-phase HPLC column (e.g., C18) to separate the analyte from any potential impurities.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode. This technique is well-suited for polar, basic compounds and will readily generate the protonated molecular ion.
-
Mass Analysis: Analyze the eluent using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass data.[15]
Crystallographic Methods
While spectroscopic methods provide robust evidence for the molecular connectivity, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure in the solid state.[16] This technique would yield precise data on:
-
Bond Lengths and Angles: Confirming the geometry of the pyridine and piperidine rings.
-
Conformation: Establishing the conformation of the piperidine ring, which is expected to adopt a stable chair conformation. It would also define the dihedral angle between the planes of the pyridine and piperidine rings.
-
Intermolecular Interactions: Revealing the crystal packing arrangement, including hydrogen bonding between the piperidinium NH₂⁺ group, the chloride counter-ion, and potentially the pyridine nitrogen of an adjacent molecule.[17][18]
Caption: Key structural features of the title compound.
Applications in Drug Discovery
The 2-Bromo-6-(substituted)pyridine scaffold is of high value in drug discovery. The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[19] This allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies. The piperidine moiety is a "privileged scaffold" known to improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability, and can be tailored to interact with specific biological targets.[1][20]
Safety and Handling
While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally related compounds like 2-bromopyridine and pyridine hydrochloride provide a basis for safe handling procedures.[7][21]
-
Hazards: The compound should be considered harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation.[22][23]
-
Precautions:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[23]
Conclusion
The molecular structure of 2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride has been thoroughly characterized through a synergistic application of spectroscopic and crystallographic techniques. NMR spectroscopy confirms the proton and carbon framework, while mass spectrometry validates the molecular formula and isotopic composition. The hydrochloride salt form localizes a positive charge on the piperidine nitrogen, influencing the molecule's chemical properties and solubility. This detailed structural understanding is fundamental for its role as a key intermediate, enabling medicinal chemists to precisely engineer novel molecules with potential therapeutic applications.
References
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